molecular formula C20H25NO3 B7036929 2-Ethoxy-6-[(5-phenoxyfuran-2-yl)methyl]-6-azaspiro[3.4]octane

2-Ethoxy-6-[(5-phenoxyfuran-2-yl)methyl]-6-azaspiro[3.4]octane

Cat. No.: B7036929
M. Wt: 327.4 g/mol
InChI Key: PEDBKPMMMOICNJ-UHFFFAOYSA-N
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Description

2-Ethoxy-6-[(5-phenoxyfuran-2-yl)methyl]-6-azaspiro[34]octane is a complex organic compound characterized by its unique spirocyclic structure This compound features a spiro[34]octane core, which is a bicyclic system where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6-[(5-phenoxyfuran-2-yl)methyl]-6-azaspiro[3.4]octane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Spirocyclic Core: The spiro[3.4]octane core can be synthesized through a cyclization reaction involving a suitable dihalide and a nucleophilic amine. This step often requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the cyclization.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol precursor is reacted with an ethylating agent like ethyl iodide (EtI) in the presence of a base.

    Attachment of the Phenoxyfuran Moiety: The phenoxyfuran group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a phenoxyfuran boronic acid and a suitable halide derivative of the spirocyclic core. Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used in this step.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to accommodate larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-6-[(5-phenoxyfuran-2-yl)methyl]-6-azaspiro[3.4]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of ketones or carboxylic acids depending on the reaction conditions.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert certain functional groups within the molecule to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or phenoxy groups, where nucleophiles like thiols or amines replace the existing substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Thiols or amines in the presence of a base like NaH or KOtBu.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of thioethers or secondary amines.

Scientific Research Applications

2-Ethoxy-6-[(5-phenoxyfuran-2-yl)methyl]-6-azaspiro[3

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with unique properties.

    Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer activities.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific mechanical or chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-[(5-phenoxyfuran-2-yl)methyl]-6-azaspiro[3.4]octane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can provide a rigid framework that enhances binding specificity and affinity, potentially leading to more effective therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diazaspiro[3.4]octane: A simpler spirocyclic compound without the ethoxy and phenoxyfuran substituents.

    2-Ethoxy-6-azaspiro[3.4]octane: Lacks the phenoxyfuran group, making it less complex.

    6-[(5-Phenoxyfuran-2-yl)methyl]-6-azaspiro[3.4]octane: Lacks the ethoxy group, which may affect its chemical properties and reactivity.

Uniqueness

2-Ethoxy-6-[(5-phenoxyfuran-2-yl)methyl]-6-azaspiro[3.4]octane is unique due to its combination of an ethoxy group, a phenoxyfuran moiety, and a spirocyclic core. This combination imparts distinct chemical properties, such as increased rigidity and potential for specific interactions with biological targets, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-ethoxy-6-[(5-phenoxyfuran-2-yl)methyl]-6-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-2-22-18-12-20(13-18)10-11-21(15-20)14-17-8-9-19(24-17)23-16-6-4-3-5-7-16/h3-9,18H,2,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDBKPMMMOICNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC2(C1)CCN(C2)CC3=CC=C(O3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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